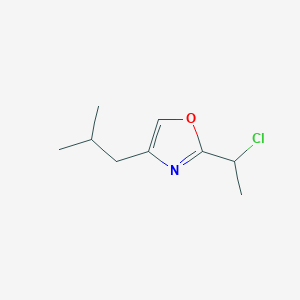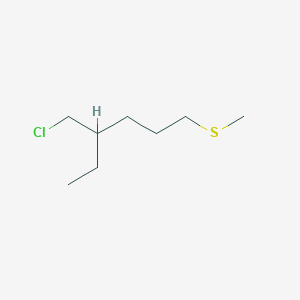
4-(Chloromethyl)-1-(methylsulfanyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-(methylsulfanyl)hexane is an organic compound with the molecular formula C8H17ClS It is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(methylsulfanyl)hexane typically involves the chlorination of 1-(methylsulfanyl)hexane. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1-(methylsulfanyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 1-(methylsulfanyl)hexane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Products such as 4-(azidomethyl)-1-(methylsulfanyl)hexane or 4-(thiocyanatomethyl)-1-(methylsulfanyl)hexane.
Oxidation: Products like 4-(chloromethyl)-1-(methylsulfinyl)hexane or 4-(chloromethyl)-1-(methylsulfonyl)hexane.
Reduction: 1-(methylsulfanyl)hexane.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its functional groups.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s derivatives can be used to study biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-(methylsulfanyl)hexane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfanyl group can undergo oxidation, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-1-(methylsulfanyl)hexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-(ethylsulfanyl)hexane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-(Chloromethyl)-1-(methylsulfanyl)pentane: Similar structure but with a pentane backbone instead of a hexane backbone.
Uniqueness
4-(Chloromethyl)-1-(methylsulfanyl)hexane is unique due to its specific combination of functional groups and its hexane backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.
Eigenschaften
Molekularformel |
C8H17ClS |
|---|---|
Molekulargewicht |
180.74 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17ClS/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
FOBIGALAVVQRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCSC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



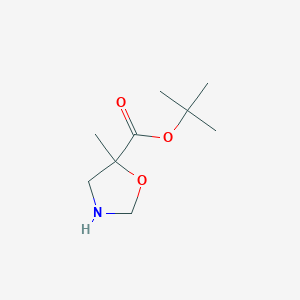
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
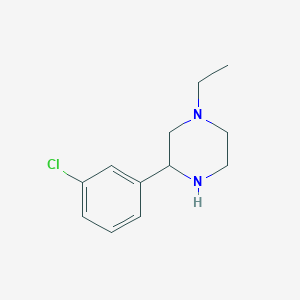
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
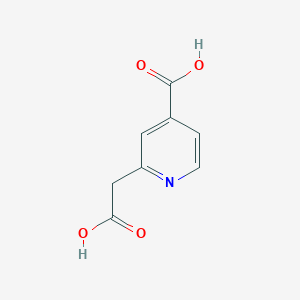
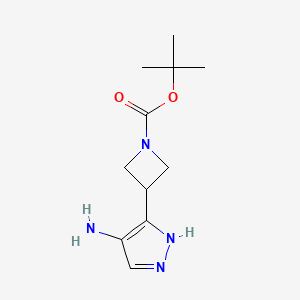
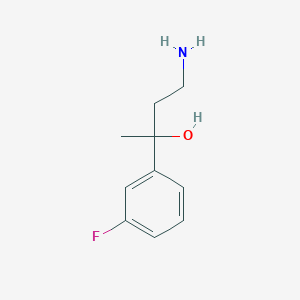

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)

